N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-fluorobenzamide
Overview
Description
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-fluorobenzamide, also known as DCB-F, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound belongs to the class of pyrazoles and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-fluorobenzamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been shown to have an effect on the immune system, and it has been suggested that it may be useful in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-fluorobenzamide in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Future Directions
There are several future directions for the study of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-fluorobenzamide. One potential direction is the development of new drugs based on the structure of this compound. Another potential direction is the study of the mechanism of action of this compound, which could lead to a better understanding of its potential therapeutic applications. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound could help to optimize its use in clinical settings.
Scientific Research Applications
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-fluorobenzamide has been studied extensively for its potential use in scientific research. It has been found to have various applications in the field of medicinal chemistry, especially in the development of new drugs. This compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Properties
IUPAC Name |
N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]-4-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2FN3O/c18-13-4-1-12(15(19)9-13)10-23-8-7-16(22-23)21-17(24)11-2-5-14(20)6-3-11/h1-9H,10H2,(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMIIIHNFYNUAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN(C=C2)CC3=C(C=C(C=C3)Cl)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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